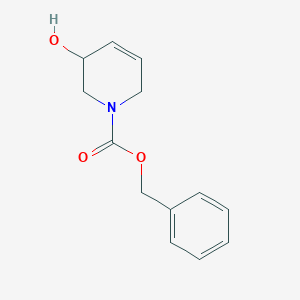

Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate, abbreviated as BHPC, is a synthetic compound that has been studied for its potential therapeutic applications. BHPC is an analog of the naturally occurring compound pyridoxal 5'-phosphate (PLP), and has been found to have similar biochemical and physiological effects as PLP. This compound has been studied for its potential use in the treatment of various diseases and disorders, including cancer, diabetes, and Alzheimer's disease.

Applications De Recherche Scientifique

Synthesis and Characterization

Benzyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate serves as a precursor or intermediate in the synthesis of complex compounds. For instance, it has been involved in the synthesis of lanthanide-based coordination polymers, which are characterized by their photophysical properties. These compounds exhibit potential for applications in light harvesting and luminescence, with specific lanthanide complexes showing bright green luminescence efficiencies and long excited state lifetimes (Sivakumar et al., 2011).

Photocarboxylation

The compound has also been utilized in photocarboxylation processes. A study demonstrated a visible-light-mediated carboxylation of benzylic C–H bonds with CO2, leading to the synthesis of various carboxylic acids under metal-free conditions. This innovative approach provides a green chemistry alternative for the functionalization of molecules, highlighting its potential in synthetic organic chemistry (Meng et al., 2019).

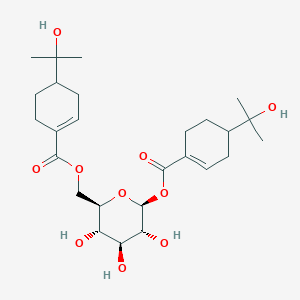

Glycosylation Studies

In the field of biochemistry, derivatives of benzyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate have been explored for their role in glycosylation reactions. Research involving Arabidopsis glycosyltransferases toward benzoates demonstrated the importance of these compounds in the modification of natural products, offering insights into the metabolic pathways and potential for engineering plant metabolism (Lim et al., 2002).

Catalysis

The compound finds application in catalysis, particularly in the Au(I)-catalyzed intramolecular hydrofunctionalization of allenes. This catalytic process allows for the efficient synthesis of various heterocyclic compounds, demonstrating the versatility and utility of benzyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate in organic synthesis (Zhang et al., 2006).

Medicinal Chemistry

In medicinal chemistry, derivatives of benzyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate have been synthesized and evaluated for their biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This underscores the compound's potential as a building block in the development of new therapeutics (ANISETTI & Reddy, 2017).

Propriétés

IUPAC Name |

benzyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-7,12,15H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFYFSOPRCBOMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2889986.png)

![(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2889990.png)

![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2889995.png)

![(Z)-methyl 2-(6-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890006.png)

![N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2890007.png)